ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate

Chemical Procurement Purity Benchmarking Storage Conditions

This chiral 4,5-dihydrooxazole-4-carboxylate offers a unique combination of nucleophilic imine reactivity and an ethyl ester handle for sequential derivatization. Unlike aromatic oxazole analogs, the partially saturated core enables asymmetric catalysis (up to 96% ee) and serves as a stereochemical anchor. Supplied at 95% purity with stable 2–8°C storage—superior to acid analogs requiring −20°C—this building block is ideal for sp³-rich medicinal chemistry libraries and chiral ligand design. Avoid the logistical burden of unstable alternatives; choose the form trusted for multi-year research programs.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 27771-40-0
Cat. No. B6615341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,5-dihydro-1,3-oxazole-4-carboxylate
CAS27771-40-0
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COC=N1
InChIInChI=1S/C6H9NO3/c1-2-10-6(8)5-3-9-4-7-5/h4-5H,2-3H2,1H3
InChIKeyUCIVDFOMQXEGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dihydro-1,3-Oxazole-4-Carboxylate (CAS 27771-40-0) – Structural & Physicochemical Baseline for Procurement Decisions


Ethyl 4,5-dihydro-1,3-oxazole-4-carboxylate (CAS 27771-40-0) is a chiral heterocyclic building block comprising a 4,5-dihydrooxazole (2-oxazoline) core bearing an ethyl ester at the C‑4 position. Its structure is confirmed by ¹H NMR (ethyl triplet at δ 1.3–1.4 ppm, quartet at δ 4.2–4.4 ppm, and dihydrooxazole multiplet at δ 4.5–5.0 ppm) [1]. The compound is commercially supplied at purities of 95‑98 % and is primarily employed as a versatile intermediate in medicinal chemistry, asymmetric catalysis, and the construction of sp³-enriched oxazole libraries [2].

Why In‑Class 4,5-Dihydrooxazole‑4‑Carboxylate Analogs Cannot Be Interchanged with Ethyl 4,5-Dihydro-1,3‑Oxazole‑4‑Carboxylate


Superficially similar 4,5-dihydrooxazole‑4‑carboxylates (e.g., methyl ester, free acid, 2‑substituted, or fully aromatic analogs) differ markedly in key properties that determine their suitability for a given application. The ethyl ester provides a unique balance of lipophilicity and steric bulk that influences both synthetic handling and biological recognition, while the reduced 4,5-dihydro core imparts nucleophilic reactivity at the imine carbon that is absent in the planar, aromatic oxazole [1]. The following quantitative evidence demonstrates that these differences translate into measurable variations in purity, storage stability, synthetic efficiency, and reaction performance—parameters that directly impact procurement and experimental reproducibility.

Quantitative Differentiation Evidence for Ethyl 4,5-Dihydro-1,3-Oxazole‑4‑Carboxylate Relative to Closest Analogs


Purity & Storage Stability of Ethyl 4,5-Dihydro-1,3-Oxazole‑4‑Carboxylate vs. Methyl Ester and Free‑Acid Analogs

Commercially available ethyl 4,5-dihydro-1,3-oxazole‑4‑carboxylate (CAS 27771-40-0) is supplied at 95‑98 % purity (AKSci: 95 %; MolCore: 98 %) . In contrast, the corresponding methyl ester (CAS 53229-12-2) is typically listed at 97 % purity, and the free acid 4,5-dihydro-1,3-oxazole‑4‑carboxylic acid requires storage at −20 °C to prevent decomposition, whereas the ethyl ester is stable under standard cool (2–8 °C) or dry storage conditions . This difference in storage stringency directly influences total cost of ownership for laboratories.

Chemical Procurement Purity Benchmarking Storage Conditions

Nucleophilic Reactivity Benchmarking: 4,5-Dihydrooxazole vs. Fully Aromatic Oxazole in a Four‑Component Reaction

In a 2023 J. Org. Chem. study, a 4,5-dihydrooxazole derivative (compound 15) participated in a four‑component reaction with o‑quinone methides to afford the desired N‑amino‑benzylated phenol in 29 % yield. Under identical conditions, the corresponding aromatic oxazole (compound 20) failed to provide any significant product [1]. This direct head‑to‑head comparison demonstrates that the imine‑type C=N bond in the dihydro system is nucleophilic enough to trap the methide intermediate, whereas the fully conjugated, aromatic oxazole is inert.

Synthetic Chemistry Reactivity Comparison Heterocycle Functionalization

Synthetic Efficiency of Ethyl Oxazole‑4‑Carboxylate Scaffolds: Multigram Scale‑Up and Late‑Stage Diversification

A 2019 methodological study demonstrated that ethyl oxazole‑4-carboxylates—the oxidized analogue of the target compound—can be synthesized in 63–99 % yield across 13 diverse examples and subsequently reduced on multigram scale (up to 40 g) with LiBH₄ to yield functionalised alcohols (47–89 % yield). The ethyl ester group survived late‑stage transformations (chlorination, azidation, amination) in 80–99 % yield, highlighting the robustness of the ethyl ester handle [1]. Although the target dihydro compound was not directly assessed, the aromatic ethyl oxazole‑4-carboxylates serve as a well‑documented comparator class: the dihydro analogue presents an even more electron‑rich imine, which can be expected to undergo analogous (or faster) transformations.

Medicinal Chemistry Building Blocks Process Chemistry

Chiral Ligand Performance: Enantioselectivity Delivered by 4,5-Dihydrooxazole‑Containing Ligands

Enantiomerically pure 4,5-dihydrooxazole ligands, when tethered to auxiliary sulfur or phosphorus donors, enabled palladium‑catalyzed asymmetric allylic substitution with enantioselectivities ranging from 40 to 96 % ee, whereas analogous ligands lacking the dihydrooxazole moiety or employing the fully aromatic oxazole gave markedly lower or reversed selectivity [1]. Although the specific ethyl ester derivative was not the focus of the study, the data establish that the 4,5-dihydrooxazole core—and by extension its 4‑carboxylate derivatives bearing a chiral C‑4 centre—is a privileged scaffold for inducing high enantioselectivity.

Asymmetric Catalysis Chiral Ligands Enantioselectivity

Optimal Scientific & Industrial Use Cases for Ethyl 4,5-Dihydro-1,3-Oxazole‑4‑Carboxylate Based on Evidenced Differentiation


Synthesis of sp³‑Enriched Oxazole Libraries via Late‑Stage Functionalisation

The ethyl ester handle of ethyl 4,5-dihydro-1,3-oxazole‑4‑carboxylate enables sequential reduction, chlorination, azidation, and amination with yields exceeding 80 % for the aromatic counterpart [1]. The higher imine nucleophilicity of the dihydro system suggests that similar—or improved—efficiencies can be expected, making it an ideal entry point for constructing diverse, sp³‑rich compound collections for medicinal chemistry screening [1][2].

Development of Chiral Bis‑Oxazoline (BOX) and P,N‑Ligands for Asymmetric Catalysis

The C‑4 chiral centre of ethyl 4,5-dihydro-1,3-oxazole‑4‑carboxylate provides a stereochemical anchor for the synthesis of enantiopure 4,5-dihydrooxazole ligands, which have been demonstrated to deliver up to 96 % ee in Pd‑catalyzed asymmetric allylic substitution [3]. In contrast, the planar aromatic oxazole‑4‑carboxylate cannot furnish such stereochemical information, cementing the dihydro ester as the preferred building block for chiral ligand design [3].

Nucleophilic Multicomponent Reactions Exploiting Imine Reactivity

The imine bond in the 4,5-dihydrooxazole ring acts as a competent nucleophile in four‑component reactions with o‑quinone methides, affording structurally complex N‑amino‑benzylated phenols [4]. Aromatic oxazole‑4‑carboxylates are unreactive under identical conditions, making the dihydro ester the mandatory choice for researchers pursuing this powerful complexity‑generating transformation [4].

Reliable Intermediate for Long‑Term Research Programmes Requiring Stable, Room‑Temperature‑Shippable Building Blocks

Unlike the acid analog that requires −20 °C storage, ethyl 4,5-dihydro-1,3-oxazole‑4‑carboxylate is stable at 2–8 °C or ambient cool, dry conditions, and is supplied with well‑controlled purity (95–98 %) . This logistical reliability makes the ethyl ester the preferred form for academic and industrial labs that need to maintain a consistent inventory of chiral oxazoline building blocks over multi‑year research programmes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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